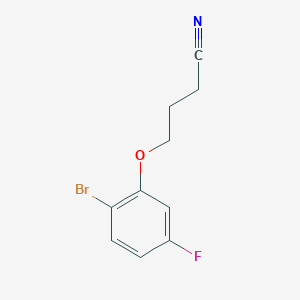

4-(2-Bromo-5-fluoro-phenoxy)butanenitrile

Description

4-(2-Bromo-5-fluoro-phenoxy)butanenitrile is a halogenated nitrile compound characterized by a phenoxy group substituted with bromo (Br) and fluoro (F) at the 2- and 5-positions, respectively, attached to a butanenitrile chain.

Properties

IUPAC Name |

4-(2-bromo-5-fluorophenoxy)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-9-4-3-8(12)7-10(9)14-6-2-1-5-13/h3-4,7H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGLTJOMZVCAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCCCC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile typically involves the reaction of 2-bromo-5-fluorophenol with 4-chlorobutanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-fluoro-phenoxy)butanenitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the phenyl ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(2-azido-5-fluoro-phenoxy)butanenitrile.

Scientific Research Applications

Chemistry

4-(2-Bromo-5-fluoro-phenoxy)butanenitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for specific nucleophilic substitution reactions, which are crucial in organic synthesis.

Synthetic Pathways:

- Nucleophilic substitution with various nucleophiles.

- Reaction conditions typically involve bases like potassium carbonate and solvents such as dimethylformamide (DMF).

Biology

In biological research, this compound is investigated for its potential biological activities , including:

- Enzyme Inhibition: It may interact with enzymes, modulating their activity and impacting metabolic pathways.

- Protein-Ligand Interactions: The compound's structure allows it to bind selectively to certain proteins, which can be useful in studying biochemical pathways.

Case Study:

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, studies on related brominated compounds have shown effectiveness against various bacterial strains, warranting further investigation into 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile's efficacy .

Medicine

The compound is being explored for its potential use in drug development :

- Anticancer Research: Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Neurodegenerative Diseases: Its mechanism of action may involve modulation of pathways associated with diseases such as Alzheimer's by inhibiting β-secretase activity .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including binding to enzymes or receptors. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Research Implications

- Reactivity : The ortho-bromo substituent in the target compound may hinder electrophilic aromatic substitution but favor SNAr (nucleophilic aromatic substitution) reactions due to electron withdrawal by Br and F .

- Safety : Like other nitriles and halogenated compounds, proper handling (e.g., ventilation, PPE) is critical due to toxicity risks .

Biological Activity

4-(2-Bromo-5-fluoro-phenoxy)butanenitrile is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents, enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile is C10H9BrFNO. The compound features a phenoxy group substituted with bromine and fluorine atoms, which influence its chemical behavior and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 252.09 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP (octanol-water) | Not specified |

The biological activity of 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile primarily involves its interaction with various enzymes and receptors. The presence of halogen atoms can enhance binding affinity to specific targets, modulating their activity. This compound may act as an inhibitor or modulator in biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological applications:

- Enzyme Inhibition : Research indicates that 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.

- Antimicrobial Activity : Preliminary screening has suggested that the compound exhibits antimicrobial properties against certain bacterial strains. In vitro tests demonstrated significant inhibition zones when tested against Staphylococcus aureus and Escherichia coli.

- Cancer Research : The compound has been evaluated for its potential anticancer activity. In cell line studies, it exhibited cytotoxic effects on various cancer cell lines, suggesting a possible role in cancer therapeutics .

Case Studies

Several case studies have documented the biological effects of 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of phenoxybutanenitriles. The findings indicated that modifications to the halogen substituents significantly affected the compound's efficacy as an enzyme inhibitor .

- Case Study 2 : In a pharmacological evaluation, researchers assessed the compound's impact on tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .

Comparative Analysis

To understand the uniqueness of 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-(2-Bromo-5-fluoro-phenoxy)butanenitrile | Enzyme inhibition, anticancer | Promising for drug development |

| 4-(3-Bromo-5-fluoro-phenoxy)butanenitrile | Moderate enzyme inhibition | Similar structure but different activity |

| 4-(2-Chloro-5-fluoro-phenoxy)butanenitrile | Antimicrobial activity | Less potent than brominated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.